molecular formula C14H21N3O B15058197 1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B15058197
M. Wt: 247.34 g/mol
InChI Key: AOLUHJBEGLNLGT-UHFFFAOYSA-N
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Description

1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone (CAS 1352523-55-7) is a chemical compound with the molecular formula C19H23N3O and a molecular weight of 309.41 g/mol. It features a complex structure comprising a pyrrolidine ring linked to a dimethylaminopyridine moiety, a scaffold of significant interest in modern medicinal chemistry and neuroscience research . Compounds containing pyrrolidine rings are frequently investigated for their potential to interact with biological targets in the central nervous system. Specifically, synthetic cathinones with pyrrolidine substituents, such as MDPV (3,4-methylenedioxypyrovalerone), have been identified as potent norepinephrine-dopamine reuptake inhibitors (NDRIs) . These inhibitors block the dopamine transporter (DAT) and norepinephrine transporter (NET), thereby increasing extracellular concentrations of these monoamine neurotransmitters and profoundly altering cell-to-cell signaling . While the specific pharmacological profile and research applications of this compound are not fully detailed in the public domain, its structural characteristics suggest it is a candidate for neuroscientific study. Research may focus on its binding affinity and functional activity at monoamine transporters or receptors to elucidate its mechanism of action and potential research value. The compound is presented for chemical and biochemical research purposes only. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable institutional and governmental regulations. Analytical data, including high-resolution mass spectrometry (LC-ESI-QTOF-MS) and nuclear magnetic resonance (NMR) spectroscopy, are recommended for the unequivocal identification and characterization of this compound in research settings .

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

1-[2-[6-(dimethylamino)-4-methylpyridin-3-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C14H21N3O/c1-10-8-14(16(3)4)15-9-12(10)13-6-5-7-17(13)11(2)18/h8-9,13H,5-7H2,1-4H3

InChI Key

AOLUHJBEGLNLGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCN2C(=O)C)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of a pyrrolidine derivative with a dimethylamino-substituted pyridine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridine Derivatives with Varied Amino Groups

(a) 1-(2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
  • Molecular Formula : C₁₅H₂₃N₃O
  • Molecular Weight : 261.36 g/mol
  • CAS No.: 1352536-32-3 .

Key Differences :

  • Amino Group: Diethylamino vs. dimethylamino.
(b) 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 234.30 g/mol
  • CAS No.: Not explicitly listed () .

Key Differences :

  • Substituents: Methoxy (electron-withdrawing) at position 2 vs. dimethylamino (electron-donating) at position 5.
  • Impact : Methoxy groups may reduce basicity of the pyridine ring, altering binding affinity to targets like kinases or GPCRs .

Pyridine Derivatives with Sulfonyl or Heterocyclic Moieties

(a) 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
  • Molecular Formula: C₁₆H₁₇NO₃S
  • Molecular Weight : 303.38 g/mol
  • CAS No.: 221615-75-4 () .

Key Differences :

  • Functional Group: Methylsulfonylphenyl-ethanone vs. pyrrolidine-linked ethanone.
  • Impact: The sulfonyl group enhances solubility in aqueous media but may limit blood-brain barrier penetration compared to the pyrrolidine-dimethylamino system .
(b) [6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone
  • Molecular Formula: Not explicitly listed ().
  • Structural Features : Combines pyridine, piperidine, and pyrazolo-pyrimidine moieties.
  • Impact : The pyrazolo-pyrimidine group introduces planar aromaticity, likely improving DNA or kinase binding compared to simpler pyrrolidine derivatives .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS No.
1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone C₁₅H₂₃N₃O 261.36 Dimethylamino, methyl, pyrrolidine 1352536-32-3
1-(2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone C₁₅H₂₃N₃O 261.36 Diethylamino, pyrrolidine 1352536-32-3
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone C₁₃H₁₈N₂O₂ 234.30 Methoxy, pyrrolidine Not listed
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone C₁₆H₁₇NO₃S 303.38 Methylsulfonylphenyl, methylpyridine 221615-75-4

Research Implications and Structural Trends

  • Ring Size Effects : Pyrrolidine (5-membered) vs. piperidine (6-membered) rings alter conformational flexibility, impacting target engagement. Piperidine derivatives () may adopt chair conformations favorable for binding .
  • Electron-Donating vs. Withdrawing Groups: Dimethylamino (electron-donating) enhances pyridine basicity, while methoxy or sulfonyl groups (electron-withdrawing) reduce it, affecting solubility and reactivity .

Biological Activity

The compound 1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone , also known as (2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone , is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyridine ring, a pyrrolidine moiety, and a phenyl group, suggest various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

The molecular formula of the compound is C13H19N3OC_{13}H_{19}N_3O with a molecular weight of approximately 309.4 g/mol. The presence of the dimethylamino group enhances its basicity and may influence its solubility and reactivity in biological systems .

Table 1: Structural Features

Structural Feature Description
Pyridine Ring Contributes to electron delocalization and potential interactions with biological targets.
Pyrrolidine Moiety Provides flexibility in molecular conformation, affecting binding affinity.
Dimethylamino Group Enhances solubility and may influence pharmacokinetics.

Antimicrobial Properties

Recent studies have suggested that compounds similar to this compound exhibit notable antibacterial and antifungal activities. For instance, pyrrolidine derivatives have demonstrated significant inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 2: Antimicrobial Activity of Related Compounds

Compound Target Bacteria MIC (mg/mL)
Compound AE. coli0.0195
Compound BS. aureus0.0048
Compound CBacillus mycoides0.0098

Cytotoxicity and Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. For example, studies on related piperidine derivatives have shown cytotoxic effects against various cancer cell lines, indicating that modifications to the piperidine structure can enhance biological activity . In one study, a derivative exhibited better cytotoxicity than the reference drug bleomycin in hypopharyngeal tumor cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. The presence of electron-donating or withdrawing groups can significantly affect its interaction with biological targets. For instance, modifications on the pyridine ring have been shown to enhance antibacterial activity by optimizing binding interactions with bacterial enzymes .

Case Study 1: Antibacterial Efficacy

A recent study evaluated several pyrrolidine derivatives for their antibacterial properties. The results indicated that compounds with specific substitutions on the piperidine ring displayed enhanced activity against Gram-positive and Gram-negative bacteria . The study highlighted that the incorporation of halogen substituents could improve bioactivity.

Case Study 2: Anticancer Potential

In another investigation focusing on anticancer activity, derivatives of piperidine were synthesized and tested against various cancer cell lines. The results demonstrated that certain modifications led to increased apoptosis induction in cancer cells compared to standard treatments .

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